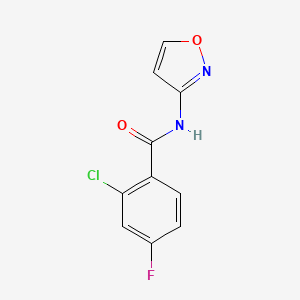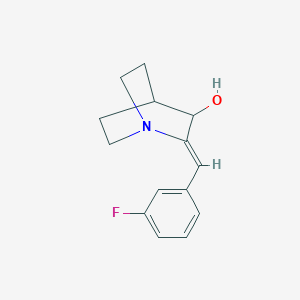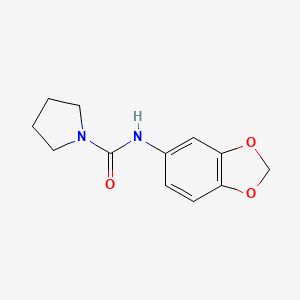![molecular formula C15H19N3O2 B5366327 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366327.png)
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide, commonly known as EPEPC, is a chemical compound that has gained significant attention in the field of scientific research. EPEPC is a pyrazole derivative with potential therapeutic properties and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EPEPC is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. EPEPC has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
EPEPC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the pathogenesis of inflammation. EPEPC has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Additionally, EPEPC has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Vorteile Und Einschränkungen Für Laborexperimente
EPEPC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. Additionally, EPEPC has been shown to have good solubility in water, which makes it easy to administer in animal models. However, there are also some limitations to using EPEPC in lab experiments. It has a relatively short half-life and may require frequent administration to maintain therapeutic levels. Additionally, the mechanism of action of EPEPC is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on EPEPC. One area of research could be to further elucidate the mechanism of action of EPEPC. This could involve studying the effects of EPEPC on downstream targets of the NF-κB signaling pathway. Another area of research could be to study the effects of EPEPC on other cancer cell lines. Additionally, research could be conducted to determine the optimal dosing and administration schedule for EPEPC in animal models. Finally, research could be conducted to determine the potential therapeutic effects of EPEPC in human clinical trials.
Conclusion
In conclusion, EPEPC is a pyrazole derivative that has potential therapeutic properties and has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, and its mechanism of action is believed to involve the inhibition of the NF-κB signaling pathway. While there are some limitations to using EPEPC in lab experiments, there are also several future directions for research on this compound. Overall, EPEPC has the potential to be a valuable therapeutic agent for the treatment of various inflammatory diseases and cancers.
Synthesemethoden
The synthesis of EPEPC involves a multi-step process, which includes the reaction of 4-methoxyphenylacetic acid with ethyl bromide to form 2-(4-methoxyphenyl)ethyl bromide. This intermediate is then reacted with hydrazine hydrate to form 2-(4-methoxyphenyl)ethyl hydrazine. The final step involves the reaction of 2-(4-methoxyphenyl)ethyl hydrazine with ethyl isocyanate to form EPEPC.
Wissenschaftliche Forschungsanwendungen
EPEPC has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. EPEPC has also been shown to have analgesic effects in animal models of pain. Additionally, EPEPC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-18-11-9-14(17-18)15(19)16-10-8-12-4-6-13(20-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJZUDJRDNDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5366249.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)
![3-{2-[butyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366267.png)
![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)

![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5366324.png)
amine hydrochloride](/img/structure/B5366337.png)
